molecular formula C12H14ClIO B13088923 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene

1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene

Cat. No.: B13088923
M. Wt: 336.59 g/mol
InChI Key: SOPLNYPYXDJIHX-UHFFFAOYSA-N
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Description

1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₂H₁₄ClIO It is characterized by the presence of a benzene ring substituted with a chlorine atom and a 2-iodocyclopentyl group linked via an oxy-methyl bridge

Preparation Methods

The synthesis of 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 2-iodocyclopentyl intermediate: This step involves the iodination of cyclopentane to introduce the iodine atom.

    Oxy-methylation: The 2-iodocyclopentyl intermediate is then reacted with formaldehyde to form the oxy-methyl bridge.

    Substitution on the benzene ring: Finally, the oxy-methylated intermediate is reacted with 1-chloro-3-bromobenzene under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various aryl or alkyl groups using palladium catalysts.

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the oxy-methyl bridge can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene can be compared with similar compounds such as:

    1-Chloro-3-{[(2-bromocyclopentyl)oxy]methyl}benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-Chloro-3-{[(2-fluorocyclopentyl)oxy]methyl}benzene: The presence of fluorine alters the compound’s electronic properties and biological activity.

    1-Chloro-3-{[(2-chlorocyclopentyl)oxy]methyl}benzene: The chlorine atom in the cyclopentyl group affects the compound’s stability and reactivity.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C12H14ClIO

Molecular Weight

336.59 g/mol

IUPAC Name

1-chloro-3-[(2-iodocyclopentyl)oxymethyl]benzene

InChI

InChI=1S/C12H14ClIO/c13-10-4-1-3-9(7-10)8-15-12-6-2-5-11(12)14/h1,3-4,7,11-12H,2,5-6,8H2

InChI Key

SOPLNYPYXDJIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)I)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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